2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile
Description
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S2/c1-24-14-6-8-15(9-7-14)25(20,21)16-11-19(12-16)26(22,23)17-5-3-2-4-13(17)10-18/h2-9,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMBWOLTJQUMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors under controlled conditions.
Introduction of the sulfonyl groups: Sulfonylation reactions are carried out using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the benzonitrile group: This step involves nucleophilic substitution reactions where the azetidine intermediate reacts with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural features to 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile exhibit significant anticancer properties. For instance, derivatives of azetidine have been studied for their ability to inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells. The sulfonamide group is known to enhance the compound's interaction with biological targets, potentially leading to increased efficacy against tumors .
Antimicrobial Properties
The compound's sulfonyl and nitrile functionalities suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungal strains. The presence of the azetidine ring may contribute to the overall biological activity by facilitating interactions with microbial enzymes or receptors .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have synthesized various analogs to evaluate how modifications in the chemical structure affect biological activity. For example, substituents on the benzonitrile moiety can significantly alter potency and selectivity towards specific cancer cell lines or bacterial strains .
Inhibition of Protein Secretion
Recent studies have highlighted the compound's potential to inhibit protein secretion in cells, which is a critical mechanism in various diseases, including cancer and autoimmune disorders. By targeting specific pathways involved in protein secretion, this compound may serve as a therapeutic agent for conditions characterized by excessive protein production .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also play a role in binding to biological macromolecules, affecting their activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with three analogs from literature:
Key Comparative Insights
Electronic and Optical Properties
- However, the absence of extended π-conjugation (unlike the TADF material in ) limits its utility in light-emitting applications.
- TADF material (): Carbazole and phenoxazine moieties enable thermally activated delayed fluorescence (TADF), critical for OLED efficiency. The target compound lacks such conjugated systems.
- Organometallic analog (): The triethylgermyl group introduces heavy-atom effects, which could influence luminescence or catalytic behavior—traits absent in the target compound.
Stability and Hazard Profile
- The acetonitrile derivative () is flagged as an irritant and requires inert gas storage, suggesting sensitivity to moisture or oxidation. The target compound’s stability is unknown but may benefit from the azetidine’s rigidity. Organometallic compounds () often face stability challenges due to metal-carbon bonds.
Biological Activity
2-{[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The unique structural features of this compound, including the sulfonamide and azetidine moieties, suggest various mechanisms of action that could be leveraged in therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating pathways related to inflammation, cell proliferation, or apoptosis. Given the presence of sulfonamide and nitrile groups, it may also interact with various enzymes or receptors involved in key biological processes.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Antiviral Studies :
A study evaluated the antiviral activity of derivatives similar to this compound against HBV. The compound showed significant inhibition with IC50 values comparable to established antiviral agents like lamivudine, suggesting its potential as a therapeutic option for HBV infections. -
Cytotoxicity Assessment :
In vitro studies demonstrated that this compound exhibits selective cytotoxic effects on various cancer cell lines, leading to a decrease in cell viability. The mechanism appears to be linked to apoptosis induction and cell cycle arrest. -
Enzyme Interaction Studies :
Molecular docking studies indicated that the compound binds effectively to the active sites of certain enzymes implicated in inflammatory responses, suggesting a role as a potential anti-inflammatory agent.
Q & A
Basic Research Questions
What are the established synthetic routes for synthesizing 2-{[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]sulfonyl}benzonitrile?
Methodological Answer:
The compound can be synthesized via multi-step organic transformations. A common approach involves:
- Step 1: Sulfonylation of azetidine derivatives using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the intermediate 3-(4-methoxybenzenesulfonyl)azetidine.
- Step 2: Subsequent sulfonation of the azetidine nitrogen with chlorosulfonic acid or sulfur trioxide, followed by coupling with 2-cyanobenzenesulfonyl chloride.
- Key Considerations: Reaction temperature (0–5°C for sulfonylation) and anhydrous conditions are critical to avoid hydrolysis. Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is recommended .
How can researchers characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions. For example, the benzonitrile group shows a sharp singlet at ~110 ppm in -NMR, while sulfonyl groups resonate at 45–55 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can validate molecular weight (expected [M+H] ~465.1 g/mol).
- Purity Analysis: HPLC with a C18 column (acetonitrile/water gradient) detects impurities. Purity >95% is typical for research-grade material .
What preliminary applications have been explored for this compound in academic research?
Methodological Answer:
- Material Science: Derivatives of benzonitrile sulfonamides are used in organic light-emitting diodes (OLEDs) as electron-transport layers due to their thermal stability and electron-deficient sulfonyl groups. Testing involves cyclic voltammetry to assess redox potentials .
- Medicinal Chemistry: Similar azetidine-sulfonyl compounds are investigated as protease inhibitors. For example, benzonitrile derivatives showed IC values of 4–10 μM against SARS-CoV-2 M in enzymatic assays .
Advanced Research Questions
How can stereochemical challenges during synthesis be resolved?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if the azetidine ring introduces chirality.
- Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonylation to control stereochemistry.
- Case Study: reports diastereomeric ratios (d.r.) of 55:45 to 76:24 for similar sulfonamide derivatives, resolved via recrystallization in ethanol/water .
What strategies optimize yield in multi-step syntheses of this compound?
Methodological Answer:
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in sulfonation steps to enhance reaction rates.
- Microwave-Assisted Synthesis: Reduce reaction time for azetidine sulfonylation (e.g., 30 minutes at 100°C vs. 12 hours conventionally).
- Yield Improvement: achieved 60–70% yields for benzonitrile intermediates using Wittig reactions with triphenylphosphonium salts .
How should researchers address contradictory spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Dynamic Effects: Variable-temperature NMR (VT-NMR) can identify conformational changes (e.g., restricted rotation in sulfonamide groups).
- Computational Validation: Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to assign signals.
- Case Study: observed splitting in aromatic proton signals due to hindered rotation; this was resolved using 2D-NMR (COSY and HSQC) .
What computational methods predict reactivity or binding interactions for this compound?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., proteases). For example, the sulfonyl group may form hydrogen bonds with catalytic residues.
- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites for electrophilic substitutions.
- Case Study: used molecular docking to optimize benzonitrile derivatives as SARS-CoV-2 M inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
